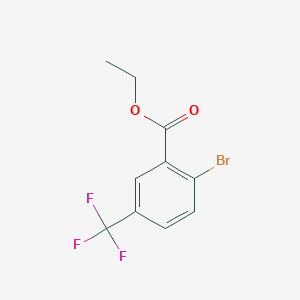

Ethyl 2-bromo-5-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-bromo-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWXRJTWYAKMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-bromo-5-(trifluoromethyl)benzoate CAS number and properties

An In-Depth Technical Guide to Ethyl 2-bromo-5-(trifluoromethyl)benzoate

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic combination of a reactive bromine atom, a modifiable ethyl ester, and an electron-withdrawing trifluoromethyl group makes it a versatile substrate for researchers in drug discovery and materials science. The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of its properties, reactivity, safety, and applications, designed for scientists and professionals in the field.

Core Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.

| Property | Value | Source |

| CAS Number | 1214336-55-6 | [3][4][5][6] |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₁₀H₈BrF₃O₂ | [3][6] |

| Molecular Weight | 297.07 g/mol | [3][6] |

| Typical Purity | ≥97% | [3][6] |

| MDL Number | MFCD09999462 | [6] |

The Trifluoromethyl Group: A Pillar of Modern Drug Design

The trifluoromethyl group (-CF3) is not merely a substituent; it is a powerful tool for molecular engineering. Its presence in the para-position to the ester significantly influences the electronic and physical properties of the entire molecule.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[2]

-

Enhanced Lipophilicity: The -CF3 group is one of the most lipophilic substituents used in drug design.[2] This property can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2]

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the -CF3 moiety can significantly alter the pKa of nearby functional groups, which can in turn affect drug-receptor interactions and solubility.

-

Bioisosteric Replacement: The -CF3 group can act as a bioisostere for other groups like chlorine or a methyl group, offering a similar size but with vastly different electronic properties, allowing for the fine-tuning of a compound's pharmacological profile.[2]

Synthesis and Chemical Reactivity

While specific synthesis routes can be proprietary, a general and logical pathway involves the esterification of the parent carboxylic acid. The true value of this compound lies in its predictable and versatile reactivity at multiple sites.

Caption: Generalized synthesis and key reactivity pathways.

The molecule offers three primary sites for chemical modification:

-

The Carbon-Bromine Bond: This is the most versatile handle for building molecular complexity. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

-

The Ethyl Ester Group: The ester can be hydrolyzed back to the carboxylic acid, converted into amides through reaction with amines, or reduced to a primary alcohol. This flexibility allows for late-stage modification of the molecule's polarity and hydrogen-bonding capabilities.

-

The Aromatic Ring: While the ring is electron-deficient due to the substituents, further electrophilic aromatic substitution is possible, though it typically requires harsh conditions.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety.

GHS Hazard Information:

| Category | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [6] |

| Hazard Statements | H302 | Harmful if swallowed.[6] |

| H315 | Causes skin irritation.[6] | |

| H319 | Causes serious eye irritation.[6] | |

| H335 | May cause respiratory irritation.[6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray.[6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Standard Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][8]

-

Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.

-

Spill Response: In case of a small spill, decontaminate the area and collect the material using an inert absorbent. For larger spills, evacuate the area and follow institutional emergency procedures.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

Application Example: Suzuki Cross-Coupling Workflow

To illustrate its utility, the following section details a standard protocol for a Suzuki cross-coupling reaction, a cornerstone of modern synthetic chemistry, using this building block.

References

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. 1214336-55-6 | this compound - Moldb [moldb.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 1214336-55-6|this compound|BLD Pharm [bldpharm.com]

- 6. 1214336-55-6 | this compound - AiFChem [aifchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to Ethyl 2-bromo-5-(trifluoromethyl)benzoate for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block in Modern Chemistry

Ethyl 2-bromo-5-(trifluoromethyl)benzoate is a halogenated aromatic ester that has emerged as a significant building block in synthetic organic chemistry, particularly within the realms of pharmaceutical and materials science research. Its strategic substitution pattern, featuring a bromine atom, an ethyl ester, and a trifluoromethyl group, offers a trifecta of reactive sites and modulating properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The trifluoromethyl group, a key pharmacophore, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside practical insights into its application in synthetic protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its effective application in research and development.

Core Properties

| Property | Value | Source |

| CAS Number | 1214336-55-6 | [3][4][5] |

| Molecular Formula | C₁₀H₈BrF₃O₂ | [3][5] |

| Molecular Weight | 297.07 g/mol | [3][5] |

| IUPAC Name | This compound | [3] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Boiling Point | No data available | N/A |

| Melting Point | No data available | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) and insoluble in water. | N/A |

Spectroscopic Signature

Direct experimental spectra for this compound are not available in the public domain. However, based on the analysis of structurally similar compounds, a predicted spectroscopic profile can be outlined.[6][7][8][9][10][11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and three aromatic protons in the region of 7.5-8.0 ppm with distinct coupling patterns reflecting their positions on the substituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the ethyl group carbons, the ester carbonyl carbon (around 164-168 ppm), and the aromatic carbons, including the carbon attached to the trifluoromethyl group which will appear as a quartet due to C-F coupling.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single sharp peak for the -CF₃ group is expected in the ¹⁹F NMR spectrum, likely around -63 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), along with bands corresponding to C-H, C-F, and C-Br stretching, and aromatic C=C vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M+2 peaks with nearly equal intensity). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and the trifluoromethyl group (-CF₃).

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the aryl bromide moiety, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures.

Key Synthetic Transformations

This compound is an excellent substrate for several cornerstone reactions in modern organic synthesis:

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound. It is a powerful method for synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.[12][13][14][15]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. It is a go-to method for the synthesis of arylamines, a common motif in drug candidates.[16][17][18][19][20]

-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a carbon-carbon bond, leading to the synthesis of aryl alkynes. These products can serve as versatile intermediates for further transformations.[21][22][23][24][25]

Below is a generalized workflow for these key cross-coupling reactions.

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Exemplary Protocol: Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction using an aryl bromide like this compound. This protocol is based on established procedures for similar substrates.[12][13][14][15]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and ethanol, or dioxane.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount.

Hazard Identification

This compound is classified with the following hazard statements:

Recommended Precautions

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[26][27]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[26][27]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for the strategic and efficient construction of complex molecules with potential applications in drug discovery and materials science. A comprehensive understanding of its chemical reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this important synthetic intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1214336-55-6 | this compound - AiFChem [aifchem.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 1214336-55-6 | this compound - Moldb [moldb.com]

- 6. rsc.org [rsc.org]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 9. 2-Bromoethyl benzoate(939-54-8) 13C NMR spectrum [chemicalbook.com]

- 10. ETHYL 2-FLUOROBENZOATE(443-26-5) 13C NMR spectrum [chemicalbook.com]

- 11. Ethyl 2-methylbenzoate(87-24-1) 1H NMR spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. static.cymitquimica.com [static.cymitquimica.com]

- 27. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-5-(trifluoromethyl)benzoate

Introduction: The Significance of a Fluorinated Building Block

Ethyl 2-bromo-5-(trifluoromethyl)benzoate is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group (-CF3) can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2] This makes trifluoromethyl-containing synthons, such as the topic of this guide, highly valuable for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, delving into the mechanistic underpinnings and offering detailed experimental protocols for researchers and drug development professionals.

Strategic Synthesis: A Two-Step Approach

The most logical and efficient synthetic route to this compound involves a two-step process. This strategy focuses on first establishing the core 2-bromo-5-(trifluoromethyl)benzoic acid structure, followed by the esterification to yield the final ethyl ester. This approach allows for purification of the intermediate carboxylic acid, ensuring a high-purity final product.

Caption: Overview of the two-step synthesis pathway.

Part 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzoic Acid via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][3] This reaction is particularly well-suited for the synthesis of 2-bromo-5-(trifluoromethyl)benzoic acid from its corresponding aniline precursor.

Mechanistic Insight

The Sandmeyer reaction proceeds through a free radical mechanism.[4] The key steps involve:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Single Electron Transfer (SET): A copper(I) salt, such as cuprous bromide (CuBr), catalyzes the reaction by transferring a single electron to the diazonium salt.

-

Radical Formation and Halogenation: The resulting diazonium radical readily loses nitrogen gas to form an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired aryl bromide.

Caption: Workflow for the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established procedures for the Sandmeyer bromination of aromatic amines.[5]

Materials:

-

2-Amino-5-(trifluoromethyl)benzoic acid

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Cuprous bromide (CuBr)

-

Ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

Diazotization:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-(trifluoromethyl)benzoic acid in a solution of hydrobromic acid and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-(trifluoromethyl)benzoic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

| Parameter | Value/Condition | Rationale |

| Temperature (Diazotization) | 0-5 °C | Diazonium salts are unstable at higher temperatures. |

| Catalyst | Cuprous Bromide (CuBr) | Efficiently catalyzes the single electron transfer step. |

| Acid | Hydrobromic Acid (HBr) | Provides the acidic medium for diazotization and is the source of the bromide nucleophile. |

| Work-up | Extraction and washing | To isolate the product and remove impurities. |

Part 2: Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[6][7] This equilibrium-driven reaction is ideal for the conversion of 2-bromo-5-(trifluoromethyl)benzoic acid to its ethyl ester.

Mechanistic Insight

The Fischer esterification mechanism involves several key steps:[6]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The alcohol (ethanol in this case) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.

Caption: Workflow for the Fischer esterification.

Experimental Protocol: Fischer Esterification

This protocol is based on general procedures for Fischer esterification of benzoic acid derivatives.[7]

Materials:

-

2-Bromo-5-(trifluoromethyl)benzoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-bromo-5-(trifluoromethyl)benzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The final product can be purified by vacuum distillation or column chromatography on silica gel.

-

| Parameter | Value/Condition | Rationale |

| Alcohol | Ethanol (excess) | Acts as both reactant and solvent; drives the equilibrium towards the product. |

| Catalyst | Concentrated Sulfuric Acid | A strong acid catalyst that protonates the carbonyl group. |

| Temperature | Reflux | Increases the reaction rate. |

| Work-up | Neutralization and washing | Removes acidic components and isolates the ester. |

Conclusion: A Reliable Pathway to a Valuable Synthon

The synthesis of this compound is reliably achieved through a robust two-step sequence involving a Sandmeyer reaction followed by Fischer esterification. This approach offers good yields and high purity of the final product, making it a valuable methodology for researchers in the pharmaceutical and agrochemical industries. The strategic placement of the bromo and trifluoromethyl functionalities on the benzoate scaffold provides a versatile platform for further synthetic transformations, underscoring its importance as a key building block in the development of novel bioactive molecules.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. studylib.net [studylib.net]

An In-depth Technical Guide to Ethyl 2-bromo-5-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-5-(trifluoromethyl)benzoate is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and an ethyl ester on a benzene ring, makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, key properties, and significance in synthetic applications.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with three different functional groups. The ethyl benzoate moiety provides a site for further chemical transformations, while the bromine atom and the trifluoromethyl group significantly influence the electronic properties and reactivity of the aromatic ring.

The presence of the electron-withdrawing trifluoromethyl group and the bromine atom deactivates the aromatic ring towards electrophilic substitution, while the bromine atom provides a handle for cross-coupling reactions.

Key Properties

| Property | Value | Source |

| CAS Number | 1214336-55-6 | [1][2][3][4] |

| Molecular Formula | C10H8BrF3O2 | [1][2][3] |

| Molecular Weight | 297.07 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [1] |

Structural Representation

References

Spectroscopic data (NMR, HPLC, LC-MS) for Ethyl 2-bromo-5-(trifluoromethyl)benzoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-bromo-5-(trifluoromethyl)benzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the analytical methodologies for the spectroscopic characterization of this compound, a key intermediate in pharmaceutical and agrochemical research. The structural complexity of this molecule necessitates a multi-faceted analytical approach to ensure its identity, purity, and stability. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), grounded in established scientific principles and practical laboratory experience.

The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a robust framework for their analytical workflows. This guide is designed to be a self-validating system, where the combination of orthogonal analytical techniques provides a high degree of confidence in the final results.

Molecular Structure and Analytical Overview

This compound (CAS: 1214336-55-6, Molecular Formula: C₁₀H₈BrF₃O₂) is a substituted aromatic compound.[1] Its structure, featuring an ethyl ester, a bromine atom, and a trifluoromethyl group, presents unique analytical challenges and opportunities. The trifluoromethyl group is a strong electron-withdrawing group, significantly influencing the electronic environment of the benzene ring, which is readily observable in NMR spectroscopy. The bromine atom provides a specific isotopic pattern that can be useful in mass spectrometry.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Principle: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The electron-withdrawing trifluoromethyl group and the bromine atom will deshield adjacent protons, shifting their signals downfield.

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.15 | s | 1H | Ar-H | This proton is ortho to the electron-withdrawing ester and para to the trifluoromethyl group, leading to significant deshielding. |

| ~7.98 | d | 1H | Ar-H | This proton is ortho to the bromine atom and meta to the ester, resulting in a downfield shift and coupling to the adjacent aromatic proton. |

| ~7.68 | d | 1H | Ar-H | This proton is ortho to the trifluoromethyl group and meta to the bromine, showing a downfield shift and coupling. |

| 4.42 - 4.32 | q | 2H | -OCH₂CH₃ | The methylene protons are adjacent to the ester oxygen and a methyl group, resulting in a quartet. |

| 1.42 - 1.35 | t | 3H | -OCH₂CH₃ | The methyl protons are adjacent to a methylene group, leading to a triplet. |

Note: Predicted chemical shifts are based on analogous compounds and substituent effects. Actual values may vary slightly.[2]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program for ¹H NMR.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Integrate the signals and determine their multiplicities.

-

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the ester is significantly deshielded. |

| ~135 | Ar-C | Aromatic carbon attached to the ester group. |

| ~132 | Ar-CH | Aromatic methine carbons. |

| ~129 | Ar-C (q) | Aromatic carbon attached to the CF₃ group, showing a quartet due to C-F coupling. |

| ~123 | CF₃ (q) | The trifluoromethyl carbon will appear as a quartet due to one-bond C-F coupling. |

| ~122 | Ar-C | Aromatic carbon attached to the bromine atom. |

| ~61 | -OCH₂CH₃ | The methylene carbon of the ethyl group. |

| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |

Note: Predicted chemical shifts are based on analogous compounds and established substituent increments.[2]

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).

-

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is most suitable due to its non-polar nature.

Caption: A typical HPLC experimental workflow.

Experimental Protocol:

-

Instrumentation:

-

Mobile Phase:

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0-2 min: 50% B

-

2-10 min: 50% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 50% B

-

12.1-15 min: 50% B

-

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

-

-

Data Analysis:

-

The retention time of the main peak should be consistent across injections.

-

The purity of the sample can be estimated by the area percentage of the main peak relative to the total area of all peaks.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It is an essential tool for confirming the molecular weight of the target compound and for identifying any impurities.

Experimental Protocol:

-

Instrumentation:

-

An LC-MS system consisting of an HPLC coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

-

LC Conditions:

-

Use the same HPLC method as described above. The use of a volatile buffer like formic acid is crucial for MS compatibility.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended as the ester group can be protonated.

-

Mass Range: Scan a mass range that includes the expected molecular weight of the compound (m/z 300.97 for [M+H]⁺).

-

Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow to achieve maximum signal intensity for the analyte.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected m/z of the protonated molecule.

-

The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Expected Mass Spectrum Data:

| Ion | Calculated m/z |

| [M+H]⁺ (with ⁷⁹Br) | 300.97 |

| [M+H]⁺ (with ⁸¹Br) | 302.97 |

| [M+Na]⁺ (with ⁷⁹Br) | 322.95 |

| [M+Na]⁺ (with ⁸¹Br) | 324.95 |

Conclusion

The combination of NMR, HPLC, and LC-MS provides a comprehensive analytical toolkit for the characterization of this compound. NMR spectroscopy confirms the chemical structure, HPLC provides information on purity, and LC-MS confirms the molecular weight and isotopic distribution. The methodologies outlined in this guide are based on established principles and can be adapted to specific laboratory instrumentation and requirements. By understanding the rationale behind each experimental choice, researchers can confidently develop and validate robust analytical methods for this and other related compounds.

References

A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-bromo-5-(trifluoromethyl)benzoate for Research and Development

This guide provides an in-depth overview of the critical safety protocols, handling procedures, and material safety data for Ethyl 2-bromo-5-(trifluoromethyl)benzoate (CAS No. 1214336-55-6). Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective laboratory operations.

Compound Profile and Hazard Identification

This compound is a fluorinated building block integral to the synthesis of complex organic molecules in pharmaceutical and materials science research.[1][2][3] Its molecular structure, featuring a halogenated and trifluoromethylated aromatic ring, imparts unique reactivity but also necessitates stringent safety measures.

GHS Classification and Hazard Summary

The Globally Harmonized System (GHS) provides a standardized framework for understanding the hazards associated with this compound. The primary hazards are summarized below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) |

| Warning | H302: Harmful if swallowed.[1][4][5] |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][4][6] |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][4][6] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[1][4][6] |

The GHS07 pictogram, an exclamation mark, is used to denote these hazards, indicating that while the substance is hazardous, it is not severely toxic, corrosive, or flammable under standard classifications.[2]

Causality of Hazards: A Mechanistic Perspective

Understanding why this compound is hazardous is key to fostering a culture of safety. The trifluoromethyl group and the bromine atom significantly influence the molecule's electronic properties, enhancing its reactivity and biological interaction potential.

-

Respiratory and Skin Irritation: As a volatile organic compound, its vapors can irritate the mucous membranes of the respiratory tract.[6] Upon skin contact, the compound can defat the skin, leading to irritation, redness, and dryness.[6]

-

Eye Irritation: The compound is a potent eye irritant, capable of causing significant discomfort and potential damage upon direct contact.[4]

-

Ingestion Toxicity: While not classified as acutely toxic, ingestion can lead to gastrointestinal irritation and systemic effects.[5]

Field-Proven Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is non-negotiable. These procedures are designed as a self-validating system to minimize exposure and maintain compound integrity.

Engineering Controls: The First Line of Defense

All operations involving this compound, from weighing to reaction quenching, must be conducted within a certified chemical fume hood.[5] The fume hood provides critical ventilation to prevent the accumulation of harmful vapors in the laboratory workspace. Ensure that the sash is kept at the lowest practical height.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following diagram outlines the correct donning sequence to ensure maximum protection.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with institutional guidelines.[5]

-

Eye Protection: Chemical safety goggles are mandatory.[7] A face shield should be worn over goggles when there is a significant risk of splashing.[8]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[5]

Safe Storage

Store this compound in a tightly sealed, properly labeled container.[4] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Emergency Procedures: A Validating System of Response

Rapid and correct response to an emergency is critical. The following protocols are designed to mitigate harm in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][9] |

| Skin Contact | Remove contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8] |

Spill Response Protocol

The appropriate response to a spill is dictated by its size and location.

For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[4] The absorbed material should be collected into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) office immediately.[10]

Fire and Reactivity Data

Firefighting Measures

While not classified as flammable, this compound is combustible. In the event of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4] Firefighters should wear self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.

Reactivity and Decomposition

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[11][12] The formation of these products underscores the importance of avoiding high temperatures and using appropriate fire-extinguishing media.

Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle. As a halogenated organic compound, this material requires special handling.

-

Waste Segregation: Never dispose of this compound down the drain.[13] It must be collected in a designated "Halogenated Organic Waste" container.[10][13][14][15]

-

Containerization: Use a compatible, properly labeled, and sealed container for waste collection.[14]

-

Institutional Protocols: Follow all local, state, and federal regulations, as well as your institution's specific EH&S guidelines for hazardous waste disposal.[4][13] The final disposal method is typically incineration by a licensed facility.[13]

Illustrative Experimental Protocol: Suzuki Coupling Reaction

The following is a generalized, step-by-step protocol for a common reaction type where a compound like this compound might be used. This is for illustrative purposes only. Always develop a detailed, risk-assessed protocol for your specific experiment.

-

Reaction Setup (in Fume Hood):

-

Add this compound, a suitable boronic acid, and a palladium catalyst to an oven-dried flask equipped with a magnetic stir bar.

-

Seal the flask with a septum.

-

Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as palladium catalysts are often air-sensitive.

-

-

Solvent and Reagent Addition:

-

Using a syringe, add the degassed solvent (e.g., dioxane, toluene) to the flask.

-

Add a degassed aqueous base solution (e.g., sodium carbonate) via syringe. The base is necessary to activate the boronic acid for transmetalation.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature using a heating mantle with a temperature controller.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

-

Workup and Quenching:

-

Cool the reaction to room temperature.

-

Carefully quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Waste Disposal:

-

Purify the crude product, typically by column chromatography.

-

Collect all aqueous and organic waste streams in appropriately labeled halogenated and non-halogenated waste containers for proper disposal.

-

References

- 1. 1214336-55-6 | this compound - AiFChem [aifchem.com]

- 2. 1214336-55-6 | this compound - Moldb [moldb.com]

- 3. 1214336-55-6|this compound|BLD Pharm [bldpharm.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. angenechemical.com [angenechemical.com]

- 6. aksci.com [aksci.com]

- 7. carlroth.com [carlroth.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 11. Research Portal [researchportal.murdoch.edu.au]

- 12. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 13. documents.uow.edu.au [documents.uow.edu.au]

- 14. rtong.people.ust.hk [rtong.people.ust.hk]

- 15. Making sure you're not a bot! [oc-praktikum.de]

Commercial suppliers and purchasing of Ethyl 2-bromo-5-(trifluoromethyl)benzoate

An In-Depth Technical Guide to the Procurement and Application of Ethyl 2-bromo-5-(trifluoromethyl)benzoate for Researchers and Drug Development Professionals

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its unique substitution pattern, featuring a bromine atom ortho to the ester and a trifluoromethyl group meta to the ester, provides multiple reaction sites for further chemical transformations. This guide offers a comprehensive overview of the synthesis, purification, characterization, and safe handling of this important chemical intermediate, as well as a practical guide to its commercial procurement.

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound is achieved through the Fischer esterification of 2-bromo-5-(trifluoromethyl)benzoic acid with ethanol in the presence of an acid catalyst. The precursor, 2-bromo-5-(trifluoromethyl)benzoic acid, can be synthesized from commercially available starting materials such as 3-(trifluoromethyl)aniline.

Proposed Synthetic Workflow

A Technical Guide to the Synthesis and Discovery of Trifluoromethylated Benzoates

Executive Summary: The incorporation of the trifluoromethyl (–CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties, metabolic stability, and ability to modulate lipophilicity have made it a privileged functional group in a multitude of FDA-approved drugs.[2][3] Among the various scaffolds, trifluoromethylated benzoates and their derivatives serve as critical intermediates and structural motifs in pharmaceuticals and advanced materials.[4] This guide provides a comprehensive literature review on the discovery and synthesis of these vital compounds, intended for researchers, chemists, and professionals in drug development. We will explore the historical context of trifluoromethylation, delve into the core synthetic methodologies—nucleophilic, electrophilic, and radical pathways—and provide detailed, field-proven protocols. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document aims to be an essential resource for understanding and applying the chemistry of trifluoromethylated aromatics.

Chapter 1: The Trifluoromethyl Group: A Paradigm Shift in Molecular Design

The trifluoromethyl group is one of the most impactful substituents in contemporary drug design.[2] Its introduction into a molecule can profoundly alter its physicochemical and biological properties.[1] Unlike a methyl group, the –CF₃ group is strongly electron-withdrawing, highly lipophilic (Hansch π value of +0.88), and a poor hydrogen bond acceptor.[2] These characteristics lead to significant, often beneficial, changes:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes. This often increases a drug's half-life and bioavailability.[2]

-

Binding Affinity: The electron-withdrawing nature of the –CF₃ group can alter the pKa of nearby functionalities, influencing binding interactions with protein targets. Its steric bulk can also promote favorable conformations for receptor binding.[1]

-

Membrane Permeability: Increased lipophilicity can enhance the ability of a molecule to cross cellular membranes, a critical factor for oral bioavailability.[2]

The trifluoromethylated benzoate core, in particular, is a versatile building block, appearing in compounds developed as liver X receptor agonists and other therapeutic agents.[4][5] Its prevalence underscores the need for robust and varied synthetic methods to access this important chemical space.

Chapter 2: A Historical Overview: From Curiosity to Industrial Staple

The journey of trifluoromethylated aromatics began long before their common use in pharmaceuticals.

-

1892: The first synthesis of a foundational precursor, benzotrifluoride, was reported by Frédéric Swarts, who demonstrated the reaction between benzotrichloride and antimony fluoride (SbF₃).[6]

-

1927: F. Lehmann published the first investigations into the biological activity of trifluoromethyl-containing compounds, planting the seeds for future medicinal chemistry explorations.[3][6]

-

1930s: Industrial chemical giants IG Farben and Kinetic Chemicals independently refined the Swarts reaction, replacing the expensive and toxic antimony fluoride with hydrogen fluoride (HF), paving the way for the large-scale, cost-effective production of benzotrifluorides.[6]

-

1984: A major breakthrough in reagent chemistry came from Yagupolskii and co-workers, who developed the first "shelf-stable" electrophilic trifluoromethylating agent, a diaryl(trifluoromethyl)sulfonium salt, opening the door for more controlled and less harsh trifluoromethylation reactions.[7]

This evolution from brutal, industrial processes to sophisticated, selective reagents reflects the growing importance of the –CF₃ group and the ingenuity of organic chemists in taming its reactivity.

Chapter 3: Foundational Synthetic Strategies: An Overview

The synthesis of trifluoromethylated benzoates and related aromatics can be broadly categorized into three mechanistic approaches: nucleophilic, electrophilic, and radical trifluoromethylation. Each pathway relies on a different reactive nature of the trifluoromethyl source and offers unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Caption: Core strategies for introducing a trifluoromethyl group.

Chapter 4: Nucleophilic Trifluoromethylation: Harnessing the CF₃⁻ Anion

Nucleophilic methods utilize a trifluoromethyl group with a formal negative charge (CF₃⁻) and are among the most established strategies. These reactions typically involve the reaction of an aryl halide or a related electrophile with a nucleophilic CF₃⁻ source.

The Ruppert-Prakash Reagent (TMSCF₃)

Trifluoromethyltrimethylsilane (CF₃SiMe₃), known as the Ruppert-Prakash reagent, is arguably the most common and versatile nucleophilic CF₃ source.[8] Its popularity stems from its stability, commercial availability, and broad utility. The reaction is typically initiated by a fluoride source (e.g., CsF, TBAF) that activates the silicon center, releasing the trifluoromethyl anion.

A recent, highly efficient method demonstrates the conversion of benzoic acids into valuable aryl trifluoromethyl ketones, which are closely related to benzoates and serve as key synthetic intermediates.[9][10][11] This transformation proceeds via an in situ activation of the carboxylic acid to a mixed anhydride, followed by nucleophilic attack of the TMSCF₃-derived anion.[9]

-

Preparation: Add the desired benzoic acid (0.2 mmol, 1.0 equiv.), 4-DMAP (0.5 mmol, 2.5 equiv.), and CsF (0.5 mmol, 2.5 equiv.) to an oven-dried 25 mL Schlenk tube.

-

Inert Atmosphere: Seal the tube and purge with dry nitrogen gas.

-

Reagent Addition: Under the nitrogen atmosphere, add anisole (2 mL), trifluoroacetic anhydride (TFAA, 0.4 mmol, 2.0 equiv.), and TMSCF₃ (0.6 mmol, 3.0 equiv.) via syringe.

-

Reaction: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir for 15 hours.

-

Workup: Cool the reaction to room temperature. Quench with water (10 mL) and extract the aqueous phase with ethyl acetate (3 x 5 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Caption: Experimental workflow for ketone synthesis from benzoic acid.

Fluoroform (HCF₃): The Economical Choice

Fluoroform (trifluoromethane, HCF₃) is an inexpensive industrial byproduct, making it an attractive CF₃ source.[12] However, its use is complicated by the instability of the free CF₃⁻ anion, which readily decomposes to difluorocarbene (:CF₂) and fluoride ion.[12] To overcome this, reactions are often run in solvents like DMF, which can trap the anion as a more stable hemiaminaloate adduct.[12][13]

| Method | CF₃ Source | Typical Activator/Catalyst | Temperature | Advantages | Limitations |

| Ruppert-Prakash | CF₃SiMe₃ | Fluoride source (CsF, TBAF) | Room Temp to 120 °C | High efficiency, broad scope, stable reagent.[8][9] | Reagent cost, silicon byproduct. |

| Fluoroform | HCF₃ | Strong base (KHMDS, t-BuOK) | -40 °C to Room Temp | Very low cost, atom economical.[12] | CF₃⁻ instability, requires careful control.[12] |

Table 1. Comparison of Common Nucleophilic Trifluoromethylation Methods.

Chapter 5: Electrophilic Trifluoromethylation: The CF₃⁺ Approach

Electrophilic methods employ reagents that deliver a trifluoromethyl group with a formal positive charge (CF₃⁺), making them ideal for reacting with electron-rich arenes and other nucleophiles. The development of stable, easy-to-handle electrophilic reagents was a major advance in the field.[7][14]

Key reagents include:

-

Yagupolskii Reagents: Diarylsulfonium salts, the first of their kind.[7]

-

Umemoto Reagents: (Trifluoromethyl)dibenzoheterocyclic salts with tunable reactivity.[14][15]

-

Togni Reagents: Hypervalent iodine compounds that are now widely used due to their high stability and reactivity.[14][16][17]

These reagents allow for the direct trifluoromethylation of arenes and heteroarenes, often under mild conditions. Additives like acids or metal catalysts can be used to promote the reaction with less reactive substrates.[17]

Chapter 6: Radical Pathways and Photoredox Catalysis: A Modern Revolution

Radical trifluoromethylation represents a modern frontier, offering pathways that are often complementary to ionic methods.[18] The most significant development in this area is the use of visible-light photoredox catalysis, which provides a mild and efficient way to generate the trifluoromethyl radical (•CF₃).[19]

This strategy has enabled the direct C–H trifluoromethylation of unactivated arenes and heteroarenes, a transformation that is extremely difficult to achieve via other means.[18][19] The process obviates the need for pre-functionalized starting materials (like aryl halides), making it highly valuable for late-stage functionalization in drug discovery.[18]

Caption: Simplified photoredox cycle for radical C-H trifluoromethylation.

Chapter 7: Metal-Catalyzed Cross-Coupling Routes

Copper-catalyzed cross-coupling is a classical and powerful method for forming C–CF₃ bonds, particularly from aryl halides.[16][20] The first copper-promoted perfluoroalkylation of aromatic halides was reported in a 1968 patent, and the field has evolved significantly since.[15]

The general mechanism involves a copper(I) species, often written as "[LₙCu-CF₃]", which reacts with an aryl halide.[20] Aryl iodides are the most reactive substrates, followed by bromides.[21] The choice of CF₃ source, copper salt, ligand, and solvent are all critical for achieving high yields. DFT calculations have provided deep mechanistic insight, suggesting that a ligandless [CuCF₃] species can be the active catalyst.[21][22]

-

Setup: In a glovebox, charge a vial with CuI (1.5 equiv.), the aryl iodide (1.0 equiv.), and a suitable trifluoromethyl source (e.g., CF₃CO₂Na, 2.0 equiv.).

-

Solvent: Add anhydrous DMF as the solvent.

-

Reaction: Seal the vial and heat the mixture at a specified temperature (e.g., 90-120 °C) for several hours until the starting material is consumed (monitored by GC or TLC).

-

Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium hydroxide to remove copper salts, followed by a brine wash.

-

Purification: Dry the organic layer, concentrate, and purify by chromatography to isolate the trifluoromethylated arene.

| Metal | Common Substrate | CF₃ Source | Key Advantage |

| Copper | Aryl Iodides/Bromides | CF₃SiMe₃, CF₃CO₂Na, FSO₂CF₂CO₂Me | Robust, well-established, cost-effective.[16][21] |

| Palladium | Aryl Halides/Boronic Acids | Umemoto's or Togni's Reagents | High functional group tolerance.[14][18] |

Table 2. Comparison of Common Metal-Catalyzed Trifluoromethylation Methods.

Chapter 8: Conclusion and Future Outlook

The synthesis of trifluoromethylated benzoates has evolved from high-temperature industrial processes to a sophisticated toolkit of nucleophilic, electrophilic, and radical methods. The development of shelf-stable reagents like Togni's and the advent of photoredox catalysis have revolutionized the field, enabling milder conditions and unprecedented late-stage functionalization.

Future research will likely focus on:

-

Asymmetric Trifluoromethylation: Developing catalytic enantioselective methods to install chiral trifluoromethylated centers.[6]

-

Flow Chemistry: Adapting photoredox and other catalytic methods to continuous flow reactors for improved safety, scalability, and efficiency.[23]

-

Novel Reagents: Designing new trifluoromethylation reagents from more sustainable and environmentally benign sources.[13]

The continuous innovation in this field ensures that chemists will have increasingly powerful tools to synthesize the next generation of pharmaceuticals and advanced materials built upon the trifluoromethylated benzoate scaffold.

References

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Discovery and structure-guided optimization of tert-butyl 6-(phenoxymethyl)-3-(trifluoromethyl)benzoates as liver X receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 13. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]

- 14. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 16. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. macmillan.princeton.edu [macmillan.princeton.edu]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of Ethyl 2-bromo-5-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-bromo-5-(trifluoromethyl)benzoate, a compound of interest in medicinal chemistry and organic synthesis. The document is structured to provide not only theoretical insights into its solubility based on its molecular structure but also practical, step-by-step protocols for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a pivotal physicochemical property in the realm of drug discovery and development. It dictates the bioavailability of a compound, influences its formulation, and ultimately impacts its therapeutic efficacy. This compound, with its halogenated and ester functional groups, presents a unique case for solubility analysis. Understanding its behavior in various solvent systems is paramount for its application in synthetic protocols and its potential development as a pharmaceutical intermediate. This guide will delve into the predictive assessment and experimental determination of this compound's solubility profile.

Molecular Structure and Predicted Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like."[1] This adage is rooted in the polarity of both the solute and the solvent. The molecular structure of this compound features both hydrophobic and polar characteristics.

-

Hydrophobic Moieties : The benzene ring, the ethyl group, and the trifluoromethyl group contribute to the molecule's nonpolar nature. The trifluoromethyl group, in particular, is known to increase lipophilicity.

-

Polar Moieties : The ester functional group (-COO-) and the bromine atom introduce polarity through dipole-dipole interactions.

Given this structure, it is predicted that this compound will exhibit poor solubility in aqueous solutions and good solubility in common organic solvents. This is analogous to the known solubility of Ethyl benzoate, which is slightly soluble in water but highly soluble in organic solvents like alcohols, ethers, and esters.[2]

Qualitative Solubility Classification: An Experimental Approach

A systematic approach to understanding the solubility of a novel compound is to perform qualitative solubility tests. These tests categorize the compound based on its solubility in a range of solvents with varying polarities and pH.[3][4] This provides initial insights into the compound's functional groups and overall polarity.[5][6]

Experimental Protocol for Qualitative Solubility Testing

This protocol outlines a series of sequential tests to classify this compound.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄, Diethyl ether.

Procedure:

-

Water Solubility:

-

Add approximately 20 mg of this compound to a test tube.

-

Add 1 mL of deionized water.

-

Vortex the mixture for 30 seconds.

-

Observe for dissolution. If the compound dissolves, it is water-soluble. Based on its structure, it is expected to be insoluble.

-

-

Solubility in Diethyl Ether:

-

If insoluble in water, add approximately 20 mg of the compound to a clean test tube.

-

Add 1 mL of diethyl ether.

-

Vortex and observe. It is predicted to be soluble.

-

-

Acid-Base Reactivity and Solubility:

-

If the compound is insoluble in water, its acidic or basic properties can be probed using aqueous solutions of base and acid.

-

5% NaOH: Add 20 mg of the compound to 1 mL of 5% NaOH. Vortex and observe. The ester group could potentially hydrolyze under strong basic conditions, especially with heating, but immediate dissolution at room temperature is unlikely.

-

5% NaHCO₃: Add 20 mg of the compound to 1 mL of 5% NaHCO₃. Vortex and observe. This is a weaker base and is not expected to react with the ester.

-

5% HCl: Add 20 mg of the compound to 1 mL of 5% HCl. Vortex and observe. No reaction is expected.

-

-

Solubility in Concentrated Sulfuric Acid:

-

This is a test for compounds that are neutral and insoluble in the previous solvents.

-

Carefully add 20 mg of the compound to 1 mL of cold, concentrated H₂SO₄.

-

Observe for any color change or dissolution, which would indicate the presence of a functional group that can be protonated by the strong acid, such as the ester oxygen.

-

Predicted Qualitative Solubility Profile

The expected results from these tests are summarized in the table below.

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The large hydrophobic aromatic ring and trifluoromethyl group dominate the molecule's character. |

| Diethyl Ether | Soluble | A nonpolar organic solvent that will readily dissolve the compound based on the "like dissolves like" principle. |

| 5% NaOH | Insoluble | The ester is unlikely to ionize. Prolonged exposure or heat may lead to hydrolysis. |

| 5% NaHCO₃ | Insoluble | A weak base that will not react with the neutral ester functional group. |

| 5% HCl | Insoluble | The compound lacks a basic functional group to be protonated. |

| Conc. H₂SO₄ | Soluble | The lone pairs on the oxygen atoms of the ester can be protonated by the strong acid. |

Visualization of the Qualitative Solubility Workflow

Caption: A workflow diagram for the qualitative solubility analysis of an organic compound.

Quantitative Solubility Determination

For applications in drug development and process chemistry, a quantitative measure of solubility is essential. The shake-flask method followed by a suitable analytical technique is a widely accepted approach.

Experimental Protocol for Quantitative Solubility (Shake-Flask Method)

Objective: To determine the solubility of this compound in a specific solvent (e.g., a buffer solution relevant to physiological conditions or an organic solvent for reaction optimization).

Materials:

-

This compound

-

Selected solvent (e.g., Phosphate Buffered Saline pH 7.4, Ethanol, Acetonitrile)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a scintillation vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete sedimentation of the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Dilute the supernatant sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility of the compound.

-

Visualization of the Quantitative Solubility Workflow

Caption: A workflow for quantitative solubility determination using the shake-flask method and HPLC analysis.

Safety and Handling

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and development. Based on its chemical structure, it is predicted to be poorly soluble in water and readily soluble in organic solvents. This guide has provided a comprehensive framework for both the qualitative classification and quantitative determination of its solubility. The detailed experimental protocols and workflows serve as a practical resource for scientists to empirically validate these predictions and obtain reliable solubility data, which is indispensable for informed decision-making in synthetic chemistry and drug discovery pipelines.

References

- 1. chem.ws [chem.ws]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Note & Protocol: High-Efficiency Suzuki-Miyaura Coupling of Ethyl 2-bromo-5-(trifluoromethyl)benzoate

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in the fields of drug discovery and materials science for synthesizing substituted biaryl compounds.[3]

This application note focuses on a specific, yet highly valuable, substrate: Ethyl 2-bromo-5-(trifluoromethyl)benzoate . This building block is of significant interest due to the presence of two key features on the aromatic ring:

-

An electron-withdrawing trifluoromethyl (-CF3) group , which can enhance the biological activity and metabolic stability of pharmaceutical compounds.

-

An ester functional group , which serves as a versatile handle for further synthetic transformations, such as amide bond formation.

The electronic properties of this substrate—specifically, the electron-deficient nature of the aryl bromide—make it a reactive partner in the Suzuki coupling.[4][5] This guide provides a deep dive into the reaction mechanism, a robust and optimized protocol for its use, and insights into achieving high-yield synthesis of novel biaryl compounds.

The Catalytic Cycle: A Mechanistic Rationale

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The process is generally accepted to proceed through three fundamental steps involving a palladium catalyst.[6][7]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-limiting step and results in a Pd(II) intermediate.[6][7]

-

Transmetalation: Before the organoboron reagent (e.g., an arylboronic acid) can transfer its organic group to the palladium center, it must be activated by a base.[8][9] The base forms a more nucleophilic boronate species, which then exchanges its organic moiety with the bromide on the Pd(II) complex.[8][10] The choice of base is critical and can dramatically influence reaction rates and yields.[10][11]

-

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[6][7][8]

Scientist's Note on Substrate Reactivity: The presence of the electron-withdrawing trifluoromethyl group on the aryl bromide substrate can accelerate the initial oxidative addition step, making this compound a particularly good substrate for this reaction.[4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a robust starting point for coupling this compound with a variety of arylboronic acids.

Materials & Reagents:

-

This compound (1.0 equiv.)

-

Arylboronic Acid (1.2 - 1.5 equiv.)

-

Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-3 mol%)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v) or Toluene

-

Round-bottom flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 298 mg), the selected arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).[12]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[12]